methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate
Description
Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate is a heterocyclic compound with a molecular formula of C9H11NO3S and a molecular weight of 213.26 g/mol . This compound is known for its unique structure, which combines elements of thieno and pyran rings, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
methyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-8(11)6-5-3-2-4-13-9(5)14-7(6)10/h2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZDJCMEFPZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate . The reaction is usually carried out in refluxing ethanol, resulting in high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Overview
- Molecular Formula : CHNOS
- Molar Mass : 213.25 g/mol
- CAS Number : 1372985-72-2
The compound features a thieno ring fused with a pyran moiety, contributing to its unique chemical properties and potential biological activities.
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in medicinal research:
- Antiproliferative Activity : Studies conducted at the National Cancer Institute have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate demonstrated higher activity than established chemotherapeutics like busulfan and cisplatin .
- Anti-inflammatory Properties : Preliminary studies suggest that it may interact with specific receptors involved in inflammatory processes, indicating potential as an anti-inflammatory agent .
- Antimicrobial Activity : Compounds with similar structures have shown notable antimicrobial properties; thus, methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate may also exhibit such activities .
Case Studies
- Antitumor Activity Evaluation : Research has demonstrated that derivatives of this compound can selectively inhibit the growth of human tumor cells while showing minimal toxicity to non-tumor cells. This selectivity is crucial for developing effective cancer therapies .
- Pharmacological Studies : Investigations into the pharmacological profiles of similar thieno-pyran compounds have indicated potential applications in treating inflammatory diseases and infections due to their antimicrobial properties .
Mechanism of Action
The mechanism of action of methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate can be compared with other similar compounds, such as 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Biological Activity
Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate (CAS Number: 1372985-72-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various methodologies have been reported in the literature, often focusing on optimizing yields and purity. For example, one method involves the condensation of thienyl derivatives with amino acids or amines in the presence of catalysts to form the desired pyran structure.
Biological Activity Overview
This compound has shown a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds within the thieno[2,3-b]pyran class exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, showing promising inhibitory effects .
- Anticancer Potential : Research suggests that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. Notably, compounds derived from thieno[2,3-b]pyran structures have been associated with the inhibition of Ras small GTPases, which play a critical role in carcinogenesis .
- Anti-inflammatory Effects : Some studies have indicated that thieno derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thieno[2,3-b]pyran derivatives against common pathogens. The results are summarized in Table 1:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | C. albicans | 18 |
Table 1 : Antimicrobial activity of thieno derivatives .
Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced cell viability in HepG2 hepatocellular carcinoma cells. The compound was shown to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins.
Findings from a relevant study :
Q & A
Q. Q1. What are the recommended synthetic routes for methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate, and how can reaction conditions be optimized?
A: The compound can be synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, malononitrile, and aldehydes in aqueous or ethanol solvents. Catalytic systems like ionic liquids (e.g., [2-aminobenzoato][PF6]) enhance yields by stabilizing intermediates and reducing side reactions . Optimization involves:
- Temperature control : Reflux conditions (70–80°C) to promote cyclization.
- Solvent selection : Ethanol or water for greener synthesis.
- Catalyst loading : 10–15 mol% ionic liquids to improve regioselectivity.
Example protocol: A mixture of ethyl acetoacetate (0.01 mol), α,β-ethylenic nitrile (0.01 mol), and pyridine in ethanol (50 mL) under reflux for 3 hours yields ~75% product .
Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
A: Key methods include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 1.52–1.54 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- NMR spectroscopy :
- IR spectroscopy : Bands at 2183 cm⁻¹ (C≡N) and 1692 cm⁻¹ (C=O) ensure functional group integrity .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent variations) influence biological activity, and what contradictions exist in literature data?
A: Substitutions at the 4H-pyran and thieno rings modulate bioactivity:
- Antimicrobial activity : 4-Methylphenyl groups enhance activity against Gram-positive bacteria (MIC: 12.5 µg/mL), but conflicting reports note reduced efficacy with bulky substituents due to steric hindrance .
- Antitumor potential : Amino and cyano groups at positions 5 and 6 improve DNA intercalation, yet some studies report cytotoxicity discrepancies (IC50: 8–50 µM) depending on cell line variability .
Contradiction : While 7-phenyl derivatives show antifungal activity in one study, similar analogs in other works lack efficacy, possibly due to differences in fungal membrane permeability .
Q. Q4. What computational strategies are employed to predict reactivity or binding modes of this compound?
A:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict electrophilic/nucleophilic sites .
- Molecular docking : Docking into S. aureus dihydrofolate reductase (PDB: 3SRW) reveals hydrogen bonds between the carboxylate group and Arg98 residue (binding energy: −8.2 kcal/mol) .
- Molecular dynamics (MD) : Simulates stability in aqueous phases, showing hydrophobic thieno ring aggregation over 50 ns trajectories .
Q. Q5. How can discrepancies in synthetic yields (e.g., 60–85%) be systematically addressed?
A: Yield variations arise from:
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/dioxane) affects recovery rates .
- Reagent quality : Impurities in malononitrile (>98% purity required) reduce cyclization efficiency .
- Catalyst degradation : Ionic liquids like [2-aminobenzoato][PF6] hydrolyze under prolonged heating, necessitating inert atmospheres .
Q. Q6. What mechanistic insights explain regioselectivity in thieno-pyran ring formation?
A: Regioselectivity is governed by:
- Nucleophilic attack : The amino group at position 6 directs electrophilic substitution to the 2H-thieno site via resonance stabilization .
- Steric effects : Bulky substituents at position 4 favor 3H/4H-thieno isomers due to reduced torsional strain .
- Solvent polarity : Polar solvents (e.g., water) stabilize zwitterionic intermediates, favoring 2H-thieno products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
